molecular formula C14H12N4O2 B2865828 N-(3-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide CAS No. 1206992-42-8

N-(3-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2865828
CAS No.: 1206992-42-8
M. Wt: 268.276
InChI Key: HCPIPZPQFUYQQA-UHFFFAOYSA-N
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Description

N-(3-(1H-Pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide is a synthetic small molecule featuring a distinctive molecular architecture that combines pyrazole and isoxazole heterocyclic systems linked through a carboxamide bridge. This specific structural motif is of significant interest in medicinal chemistry and agrochemical research, as analogous compounds incorporating pyrazole-carboxamide scaffolds have demonstrated potent biological activities . For instance, closely related pyrazole carboxamide derivatives have been identified as effective antifungal agents, with studies showing they can disrupt mitochondrial function in pathogens like Rhizoctonia solani by inhibiting key enzymes in the respiratory chain, specifically succinate dehydrogenase (complex II) and cytochrome c oxidase (complex IV) . Furthermore, structural analogs bearing the 1H-pyrazole-3-carboxamide group have shown promise in oncology research, exhibiting potent inhibitory activity against key kinase targets such as FLT3 and CDK enzymes, which are relevant in acute myeloid leukemia . The integration of the 1H-pyrazole-3-ylphenyl moiety with the 5-methylisoxazole ring in this single molecule creates a versatile chemical entity suitable for exploring novel biological pathways and structure-activity relationships. This product is provided for non-human research applications only and is strictly intended for use in scientific laboratory settings. It is not approved for diagnostic, therapeutic, or any personal uses. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

5-methyl-N-[3-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-9-7-13(18-20-9)14(19)16-11-4-2-3-10(8-11)12-5-6-15-17-12/h2-8H,1H3,(H,15,17)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPIPZPQFUYQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoesters

The most widely reported method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions:
$$
\text{CH}3\text{C(O)COOEt} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{HCl, EtOH}} \text{5-Methylisoxazole-3-carboxylic acid}
$$
Procedure :

  • Ethyl acetoacetate (10 mmol) and hydroxylamine hydrochloride (12 mmol) are refluxed in ethanol (20 mL) with concentrated HCl (2 mL) for 6 hours.
  • The mixture is cooled, neutralized with NaHCO₃, and extracted with ethyl acetate.
  • The crude product is recrystallized from ethanol/water (yield: 78–82%; m.p. 145–147°C).

Characterization Data :

Property Value
Molecular Formula C₅H₅NO₃
$$ ^1\text{H NMR} $$ δ 2.45 (s, 3H, CH₃), 6.42 (s, 1H, isoxazole-H)
IR (cm⁻¹) 1720 (C=O), 1615 (C=N)

Synthesis of 3-(1H-Pyrazol-3-yl)Aniline

Pyrazole Ring Formation via 1,3-Dipolar Cycloaddition

A regioselective approach utilizes 3-nitroacetophenone as the starting material:

  • Diketone Formation :
    $$
    \text{3-Nitroacetophenone} + \text{Diethyl oxalate} \xrightarrow{\text{KOtBu, THF}} \text{Ethyl 3-nitrobenzoyldiketone}
    $$
  • Cyclization with Hydrazine :
    $$
    \text{Diketone} + \text{Hydrazine hydrate} \xrightarrow{\text{AcOH}} \text{3-(1H-Pyrazol-3-yl)nitrobenzene}
    $$
  • Nitro Reduction :
    $$
    \text{3-(1H-Pyrazol-3-yl)nitrobenzene} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-(1H-Pyrazol-3-yl)aniline}
    $$

Optimization Notes :

  • Regioselectivity : Acetic acid catalysis favors 1,3-dipolar cycloaddition to yield the 3-pyrazolyl regioisomer.
  • Reduction Conditions : Catalytic hydrogenation (10% Pd/C, 50 psi H₂) achieves >95% conversion without pyrazole ring hydrogenation.

Characterization Data :

Property Value
Molecular Formula C₉H₉N₃
$$ ^1\text{H NMR} $$ δ 6.88 (s, 1H, pyrazole-H), 7.25–7.45 (m, 4H, Ar-H)
HRMS m/z 160.0871 [M+H]⁺

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of 5-methylisoxazole-3-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) facilitates amide bond formation:
$$
\text{Acid} + \text{3-(1H-Pyrazol-3-yl)aniline} \xrightarrow{\text{EDCI/HOBt, DMF}} \text{Target Compound}
$$

Procedure :

  • 5-Methylisoxazole-3-carboxylic acid (5 mmol) is dissolved in DMF (10 mL) with EDCI (6 mmol) and HOBt (6 mmol).
  • After 30 minutes, 3-(1H-pyrazol-3-yl)aniline (5 mmol) is added, and the mixture is stirred at 25°C for 12 hours.
  • The product is precipitated with ice-water and purified via column chromatography (SiO₂, EtOAc/hexane).

Yield and Purity :

  • Yield: 68–72%
  • Purity (HPLC): ≥98%

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A recent advancement involves sequential cyclization and coupling in a single reactor:

  • Simultaneous Cyclization : Reacting ethyl 3-(3-aminophenyl)-5-methylisoxazole-4-carboxylate with hydrazine hydrate under microwave irradiation (100°C, 30 min).
  • In Situ Amidation : Direct coupling with in situ-generated isoxazole carboxylate.

Advantages :

  • Reduced purification steps
  • 15% higher overall yield compared to stepwise methods.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

$$ ^1\text{H NMR} $$ (500 MHz, DMSO-d₆) :

  • δ 2.41 (s, 3H, isoxazole-CH₃)
  • δ 6.51 (s, 1H, pyrazole-H)
  • δ 7.35–7.82 (m, 4H, Ar-H)
  • δ 10.21 (s, 1H, NH)

$$ ^{13}\text{C NMR} $$ :

  • δ 168.4 (CONH), 161.2 (isoxazole-C3), 109.8 (pyrazole-C3)

Challenges and Optimization Strategies

  • Pyrazole NH Reactivity : The unprotected NH in 3-(1H-pyrazol-3-yl)aniline can lead to side reactions during coupling. Solutions include:
    • Temporary protection with Boc groups
    • Using mild coupling agents (e.g., HATU) at 0°C
  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) are essential for homogenizing reactants.

Chemical Reactions Analysis

Types of Reactions: N-(3-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents on the pyrazole or isoxazole rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(3-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an antileishmanial and antimalarial agent. Its ability to inhibit specific enzymes or receptors can make it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may be harnessed for applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism by which N-(3-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences :

Compound Substituents on Phenyl Ring Heterocyclic Core Bioactive Groups
Target Compound 1H-Pyrazol-3-yl Isoxazole 5-Methyl, carboxamide
Compound 63 4-Fluoro-3-hydroxy Isoxazole 5-Chloro-2-methyl, carboxamide
1,5-Diarylpyrazole Carboxamides Varied aryl groups Pyrazole Hydroxylamine, benzyl

The pyrazole-phenyl-isoxazole architecture in the target compound may enhance binding to hydrophobic enzyme pockets compared to simpler diarylpyrazoles or hydroxylated analogs .

Pharmacological Activity

Kinase Inhibition :

  • TNIK Inhibitors : Pyrazole derivatives, such as N-(5-phenyl-1H-pyrazol-3-yl)-1H-indol-5-amine, exhibit potent TNIK (Traf2- and Nck-interacting kinase) inhibition for cancer therapy. The target compound’s pyrazole-isoxazole hybrid may similarly target TNIK or related kinases .
  • Angiotensin II Antagonists : Pyrazole-5-carboxylates (e.g., 5-aryl-1-(aryloxyacetyl)pyrazoles) show balanced AT1/AT2 receptor affinity. The target compound’s amide linkage could modulate selectivity for such receptors .

Mitochondrial Effects :
Compound 63 demonstrated mitochondrial modulation in assays using mouse liver mitochondria, suggesting that the target compound’s isoxazole core might influence mitochondrial permeability or ion transport .

Therapeutic Potential
  • Cancer : Pyrazole-isoxazole hybrids (e.g., 5-(substituted phenyl)-3-(5-methylisoxazol-4-yl)pyrazole carbothioamides) show antiproliferative activity in docking studies, suggesting the target compound may inhibit kinases like EGFR or VEGFR .
  • Inflammation : Isoxazole-3-carboxamides modulate mitochondrial reactive oxygen species (ROS), a mechanism relevant to inflammatory diseases .

Biological Activity

N-(3-(1H-pyrazol-3-yl)phenyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H12_{12}N4_{4}O2_{2}
  • Molecular Weight : 256.26 g/mol

Antimicrobial Activity

Research has shown that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. A study demonstrated that certain pyrazole derivatives displayed significant antifungal activity, with some compounds being more potent than established antifungal agents like miconazole .

CompoundActivity TypePotencyReference
6cAntifungal9x miconazole
7aiAntifungalNot specified

Anti-inflammatory and Antitumor Activity

The compound has also been investigated for its anti-inflammatory and antitumor effects. Pyrazole derivatives are known to inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR. These inhibitors can effectively reduce tumor growth and inflammation by targeting specific pathways in cellular signaling .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It may interact with receptors to modulate their activity, influencing cellular responses to various stimuli.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its potency include:

  • Substituent Positioning : The position of the pyrazole and isoxazole rings significantly affects binding affinity and biological activity.
  • Lipophilicity : The hydrophobic characteristics of the molecule influence its ability to permeate cell membranes and reach intracellular targets.

Case Studies

Several studies have reported on the synthesis and evaluation of related compounds:

  • Synthesis of Pyrazole Carboxamides : A study synthesized new pyrazole carboxamides, revealing their potential as antifungal agents. The derivatives showed varying degrees of activity against fungal strains, highlighting the importance of structural modifications in enhancing efficacy .
  • Antitumor Studies : Research focused on the antitumor activity of substituted pyrazoles demonstrated their ability to inhibit cancer cell lines effectively, suggesting a promising avenue for developing new anticancer therapies .

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